2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-29-17-4-2-3-16(11-17)23-20(27)13-25-9-10-26-19(21(25)28)12-18(24-26)14-5-7-15(22)8-6-14/h2-12H,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBMLRNOGVBREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities, particularly focusing on its potential as a kinase inhibitor and antimicrobial agent.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 464.95 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its role in various biological activities, particularly as a scaffold for kinase inhibitors. The presence of both chlorophenyl and methylsulfanyl groups enhances the molecule's potential for diverse biological interactions.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Weight | 464.95 g/mol |
| Molecular Formula | C25H25ClN4O3 |
| LogP | 4.145 |
| Polar Surface Area | 59.86 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrazolo[1,5-a]Pyrazine Core : Achieved through cyclization reactions involving suitable pyrazole derivatives.
- Introduction of the Chlorophenyl Group : Conducted via nucleophilic substitution reactions with chlorophenyl halides.
- Acetamide Formation : The final step includes acylation using acetic anhydride or similar agents to introduce the acetamide group.
Kinase Inhibition
The pyrazolo[1,5-a]pyrazine scaffold is associated with several known kinase inhibitors, suggesting that this compound may exhibit similar properties. Kinases are critical enzymes involved in numerous cellular processes, including cell division and signal transduction pathways. Inhibition of specific kinases can lead to therapeutic effects in cancer and other diseases.
Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrazine have shown promising results in inhibiting various kinases, warranting further investigation into this compound's efficacy as a potential therapeutic agent against malignancies .
Case Studies and Research Findings
Several studies have explored compounds related to the pyrazolo[1,5-a]pyrazine structure:
- Case Study 1 : A derivative exhibiting significant inhibition against a panel of cancer cell lines demonstrated IC50 values in the low micromolar range, indicating potent activity against tumor growth.
- Case Study 2 : Another study highlighted a related compound's ability to inhibit specific kinases involved in inflammatory responses, suggesting potential applications in treating autoimmune diseases.
These findings underline the importance of further exploring the biological activity of This compound to establish its therapeutic viability.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substitutions on the Pyrazolo-Pyrazine Core
Analog 1 : N-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0349)
- Molecular Formula : C₂₂H₁₉ClN₄O₃
- Key Differences : Replaces methylsulfanyl with ethoxy at the phenyl ring.
- Properties : Higher molecular weight (422.87 g/mol), logP = 3.5038. The ethoxy group increases polarity (PSA = 58.24 Ų) but reduces metabolic stability compared to methylsulfanyl .
Analog 2 : N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0276)
Halogen and Sulfur Modifications
Analog 3 : 2-[2-(4-Chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide (CAS: 1243040-60-9)
- Molecular Formula : C₂₁H₁₆ClFN₄O₂
- Key Differences : Fluorine and methyl groups at the phenyl ring.
Analog 4 : 2-[2-(4-Chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS: 941933-81-9)
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 443.04 | 422.87 | 402.45 | 410.8 |
| logP | ~3.8 | 3.5039 | 3.3131 | ~3.5 |
| Polar Surface Area (Ų) | ~58 | 58.24 | 58.66 | ~58 |
| Hydrogen Bond Acceptors | 6 | 6 | 6 | 6 |
Key Observations :
- Methylsulfanyl in the target compound provides a balance between lipophilicity and metabolic stability.
- Ethoxy and methoxy groups (Analogs 1 and 2) increase solubility but may reduce CNS penetration.
- Fluorinated analogs (3 and 4) exhibit enhanced target affinity due to electronegative effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
